molecular formula C9H16O2 B14305250 4H-Furo[2,3-b]pyran, 3-ethylhexahydro- CAS No. 121693-21-8

4H-Furo[2,3-b]pyran, 3-ethylhexahydro-

Cat. No.: B14305250
CAS No.: 121693-21-8
M. Wt: 156.22 g/mol
InChI Key: FYJBQSSXNRJTFH-UHFFFAOYSA-N
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Description

General Context of Bicyclic Ethers in Modern Organic Chemistry Research

Bicyclic ethers are a significant class of organic compounds that feature two rings sharing an ether linkage. Their unique three-dimensional structures and conformational rigidity make them valuable scaffolds in medicinal chemistry and natural product synthesis. The inherent strain in some bicyclic ether systems can be harnessed for unique chemical transformations. researchgate.net The synthesis of these molecules often involves elegant cascade reactions and stereoselective cyclization strategies, pushing the boundaries of synthetic efficiency. researchgate.net

These compounds are not merely chemical curiosities; they are integral components of many biologically active natural products. Their structural motifs can impart specific physical and chemical properties, such as membrane permeability and metabolic stability, which are crucial for the development of effective pharmaceuticals. Consequently, the development of novel synthetic routes to access diverse bicyclic ether frameworks remains an active and important area of contemporary organic chemistry research.

Structural Significance of Furan-Pyran Fused Architectures in Chemical Synthesis

The fusion of a furan (B31954) ring with a pyran ring gives rise to the furo[2,3-b]pyran framework, a heterocyclic system of considerable interest. Pyrans are six-membered heterocyclic compounds containing one oxygen atom, and their derivatives are known to exhibit a wide range of biological activities, including antioxidant, antibacterial, and anticancer properties. semanticscholar.org The pyran motif is a core structure in numerous natural products and has been a target for synthetic chemists for many years. chemspider.com

The combination of a furan, a five-membered aromatic heterocycle, with a pyran ring introduces a unique blend of structural and electronic properties. The development of synthetic methodologies to construct these fused systems is an ongoing endeavor, with techniques such as intramolecular Heck reactions being employed to create these complex architectures. chemspider.com The resulting furo[2,3-b]pyran derivatives are recognized as important scaffolds for the synthesis of a variety of natural and synthetic products with potential applications in industry and medicine. nih.gov

Focus on Hexahydro-4H-Furo[2,3-b]pyran as a Scaffold for Advanced Research

The fully saturated version of the furo[2,3-b]pyran system, hexahydro-4H-furo[2,3-b]pyran, has emerged as a particularly important scaffold in medicinal chemistry. Its well-defined stereochemistry and ability to present substituents in specific spatial orientations make it an attractive building block for the design of enzyme inhibitors. A notable application of this scaffold is in the development of highly potent HIV-1 protease inhibitors.

Specific stereoisomers of substituted hexahydro-4H-furo[2,3-b]pyranols have been identified as high-affinity P2 ligands for these inhibitors. The synthesis of these optically pure ligands is a key challenge, often involving sophisticated photochemical reactions and enzymatic resolutions to achieve the desired stereochemical purity. The successful incorporation of this scaffold has led to the development of potent antiviral agents, highlighting the critical role of such fused heterocyclic systems in drug discovery.

IdentifierValue
Compound Name 4H-Furo[2,3-b]pyran, 3-ethylhexahydro-
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol

Due to the limited availability of published research on this specific ethyl-substituted derivative, a detailed discussion of its synthesis, properties, and applications is not possible at this time. The information presented in this article is based on the broader understanding of the parent furo[2,3-b]pyran system and its significance in organic chemistry.

Properties

CAS No.

121693-21-8

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-ethyl-3,3a,4,5,6,7a-hexahydro-2H-furo[2,3-b]pyran

InChI

InChI=1S/C9H16O2/c1-2-7-6-11-9-8(7)4-3-5-10-9/h7-9H,2-6H2,1H3

InChI Key

FYJBQSSXNRJTFH-UHFFFAOYSA-N

Canonical SMILES

CCC1COC2C1CCCO2

Origin of Product

United States

Theoretical and Computational Studies of Hexahydro 4h Furo 2,3 B Pyran, 3 Ethylhexahydro

Quantum Chemical Investigations

Quantum chemical methods are instrumental in elucidating the electronic structure and predicting the spectroscopic behavior of molecules. superfri.org For derivatives of the hexahydro-4H-furo[2,3-b]pyran system, these investigations provide a detailed picture of electron distribution and orbital interactions.

Electronic Structure Elucidation and Analysis

The electronic structure of 3-ethylhexahydro-4H-furo[2,3-b]pyran is primarily defined by the saturated heterocyclic framework. The oxygen atoms in the tetrahydropyran (B127337) and tetrahydrofuran (B95107) rings introduce significant electronegativity, leading to a polarized distribution of electron density. The highest electron density is localized around these oxygen atoms, influencing the molecule's electrostatic potential and reactivity. The C-O and C-C bonds are all single bonds, indicating a structure dominated by sigma (σ) bonds. The ethyl group at the 3-position is an electron-donating group, which can cause subtle perturbations in the electron density of the adjacent pyran ring.

Molecular Orbital Theory and Bonding Characteristics

According to Molecular Orbital (MO) theory, the atomic orbitals of the constituent atoms of 3-ethylhexahydro-4H-furo[2,3-b]pyran combine to form a set of molecular orbitals that extend over the entire molecule. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity.

HOMO : The HOMO is likely to be localized on the oxygen atoms, specifically the lone pair orbitals. This region represents the most probable site for electrophilic attack.

LUMO : The LUMO is expected to be a combination of antibonding σ* orbitals associated with the C-O bonds. This region is the most likely site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability. The introduction of the ethyl group would be expected to slightly raise the energy of the HOMO, thereby marginally decreasing the HOMO-LUMO gap compared to the unsubstituted parent compound.

Table 1: Predicted Molecular Orbital Characteristics

Molecular Orbital Primary Contribution Implied Reactivity
HOMO Oxygen lone pairs Site for electrophilic attack

| LUMO | C-O σ* antibonding orbitals | Site for nucleophilic attack |

Predictive Spectroscopic Parameter Calculations, including Nuclear Magnetic Resonance (NMR) Chemical Shifts

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters. rsc.orgrsc.org Gauge-Including Atomic Orbital (GIAO) calculations can provide theoretical predictions of NMR chemical shifts (δ). liverpool.ac.uk

For 3-ethylhexahydro-4H-furo[2,3-b]pyran, the predicted ¹H and ¹³C NMR chemical shifts would be highly dependent on the molecule's conformation.

¹H NMR : Protons on carbons adjacent to the oxygen atoms (e.g., at positions 2, 3a, 6, and 7a) would be expected to show downfield shifts due to the deshielding effect of the electronegative oxygen. The chemical shifts of the ethyl group protons would be in the typical aliphatic region.

¹³C NMR : Similar to the proton shifts, carbons bonded to oxygen would be significantly deshielded and appear at lower fields in the ¹³C NMR spectrum. nih.gov The ethyl group carbons would appear at higher fields.

Table 2: General Predicted ¹³C NMR Chemical Shift Ranges

Carbon Atom Position Predicted Chemical Shift Range (ppm) Influencing Factors
Carbons bonded to oxygen (C2, C3a, C6, C7a) 60 - 80 Electronegativity of oxygen
Other ring carbons 20 - 40 Local geometry and substitution

Conformational Analysis and Dynamics

The flexibility of the fused five- and six-membered rings in 3-ethylhexahydro-4H-furo[2,3-b]pyran gives rise to a complex conformational landscape.

Ring Conformations of the Hexahydropyran and Tetrahydrofuran Moieties

The tetrahydropyran ring in saturated systems typically adopts a low-energy chair conformation to minimize torsional and steric strain. wikipedia.org However, other conformations like the boat and twist-boat are also possible and may exist in equilibrium. researchgate.net The tetrahydrofuran ring is also flexible, with envelope and twist conformations being the most common. The fusion of these two rings restricts their conformational freedom. The most stable conformations of the fused system will seek to minimize steric interactions and torsional strain across the entire molecule. For substituted pyran rings, standard chair-like conformations are generally adopted. nih.govbeilstein-archives.org

Identification of Energy Minima and Conformational Isomers

The presence of the ethyl group at the 3-position introduces stereoisomerism and further complicates the conformational analysis. The ethyl group can occupy either an axial or an equatorial position on the pyran ring.

Equatorial Conformer : Generally, placing a substituent in an equatorial position is energetically more favorable as it minimizes 1,3-diaxial interactions. This would likely be the global energy minimum for 3-ethylhexahydro-4H-furo[2,3-b]pyran.

Axial Conformer : The axial conformer would experience steric clashes with other axial hydrogens on the same side of the pyran ring, leading to higher energy.

Computational potential energy surface scans are necessary to identify all stable conformers (local minima) and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature. The preferred conformation will also be influenced by the stereochemistry at the bridgehead carbons (3a and 7a).

Table 3: Comparison of Predicted Conformational Isomers

Conformer Relative Energy Key Steric Interactions
3-ethyl (equatorial) Lower Minimized 1,3-diaxial interactions

Influence of the 3-Ethyl Substituent on Conformational Preferences

The conformational landscape of the hexahydro-4H-furo[2,3-b]pyran ring system is significantly influenced by the presence of the 3-ethyl substituent on the pyran ring. The bicyclic nature of the molecule imposes considerable rigidity, yet allows for specific conformational isomers. The pyran ring typically adopts a chair-like conformation, which is generally the most stable form for six-membered rings. uci.edu The fusion of the furan (B31954) ring further constrains the possible puckering of the pyran ring.

The primary influence of the 3-ethyl group is steric in nature. In a chair conformation of the pyran ring, any substituent can occupy either an axial or an equatorial position. The ethyl group, being a bulky substituent, will strongly prefer the equatorial position to minimize steric strain. libretexts.org When a substituent is in the axial position, it experiences unfavorable 1,3-diaxial interactions with the other axial hydrogens or substituents on the same side of the ring. These interactions increase the potential energy of the conformer, making it less stable. libretexts.org

The energetic penalty for an ethyl group in an axial position on a cyclohexane (B81311) ring is approximately 1.8 kcal/mol. While the hexahydro-4H-furo[2,3-b]pyran system is more complex due to the presence of the oxygen atoms and the fused furan ring, the fundamental principle of avoiding 1,3-diaxial interactions remains a dominant factor in determining the most stable conformation. Therefore, the conformer with the 3-ethyl group in an equatorial orientation is expected to be significantly lower in energy and thus the most populated at equilibrium.

Table 1: Estimated Energetic Penalties for Axial Substituents on a Chair Conformation.
SubstituentInteraction TypeEstimated Energy Penalty (kcal/mol)Preferred Orientation
-CH31,3-Diaxial~1.7Equatorial
-CH2CH3 (Ethyl)1,3-Diaxial~1.8Equatorial
-H1,3-Diaxial0N/A

Advanced Computational Methodologies for Conformational Landscapes

To accurately map the conformational landscape of molecules like 3-ethylhexahydro-4H-furo[2,3-b]pyran, a variety of advanced computational methodologies are employed. These methods provide detailed insights into the relative energies of different conformers and the energy barriers for interconversion between them.

Density Functional Theory (DFT) has become a widely used tool for studying the conformational properties of heterocyclic compounds. rsc.org DFT methods calculate the electronic structure of a molecule to determine its energy and properties. Functionals like B3LYP and M06-2X, combined with appropriate basis sets (e.g., 6-31G(d,p)), can provide reliable predictions of conformational energies and geometries. bohrium.com For more accurate energy calculations, especially for systems where dispersion forces are important, dispersion-corrected DFT methods are often employed. rsc.org

Ab Initio Methods , such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy by solving the Schrödinger equation with fewer approximations than DFT. nih.govresearchgate.net While computationally more expensive, these methods are often used as a benchmark to validate the results obtained from DFT calculations. mdpi.com They are particularly useful for calculating the energies of transition states between different conformations.

Molecular Dynamics (MD) Simulations provide a way to explore the conformational space of a molecule over time. rsc.org By simulating the motion of atoms based on a given force field, MD simulations can reveal the dynamic behavior of the molecule, including conformational changes and the relative populations of different conformers. rsc.orgbris.ac.uk This method is especially valuable for larger and more flexible molecules where a static picture of the conformational landscape may be insufficient. researchgate.net

Table 2: Overview of Computational Methodologies for Conformational Analysis.
MethodPrincipleStrengthsLimitations
Density Functional Theory (DFT)Approximates the electronic structure to calculate energy.Good balance of accuracy and computational cost. rsc.orgAccuracy depends on the choice of functional.
Ab Initio MethodsSolves the Schrödinger equation with minimal approximations. nih.govHigh accuracy, considered a benchmark. mdpi.comComputationally very expensive.
Molecular Dynamics (MD)Simulates atomic motion over time based on a force field. rsc.orgProvides dynamic information and explores conformational space. rsc.orgAccuracy is dependent on the quality of the force field.

Stereochemical Principles and Chiral Properties

The stereochemistry of 3-ethylhexahydro-4H-furo[2,3-b]pyran is complex due to the presence of multiple stereogenic centers within its fused ring structure.

Enantiomeric and Diastereomeric Considerations in Hexahydro-4H-Furo[2,3-b]pyrans

The hexahydro-4H-furo[2,3-b]pyran core contains several chiral centers. The exact number depends on the specific substitution pattern, but for the parent hexahydro system, there are typically four stereocenters. The introduction of the 3-ethyl substituent adds another chiral center at the C3 position of the pyran ring. With five stereocenters, the maximum number of possible stereoisomers is 2^5, which equals 32.

These stereoisomers can be classified into pairs of enantiomers and groups of diastereomers . masterorganicchemistry.commasterorganicchemistry.com Enantiomers are non-superimposable mirror images of each other and have identical physical properties in an achiral environment, but rotate plane-polarized light in opposite directions. researchgate.net Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com They have different physical and chemical properties and can be separated by techniques such as chromatography. The relative configuration of the stereocenters determines whether two isomers are enantiomers or diastereomers. For instance, a molecule with an (R,S,R,S,R) configuration would be the enantiomer of one with an (S,R,S,R,S) configuration, but a diastereomer of one with an (R,R,R,S,R) configuration. masterorganicchemistry.com The stereocontrolled synthesis of specific diastereomers of substituted bicyclic ethers is a significant challenge in organic chemistry. nih.govorganic-chemistry.org

Theoretical Studies of Chiral Recognition Mechanisms

Chiral recognition is the process by which a chiral molecule interacts differently with the enantiomers of another chiral molecule. researchgate.net This phenomenon is fundamental to many biological processes and is the basis for enantioselective chromatography. nih.gov The prevailing theoretical model for chiral recognition is the "three-point interaction model," which posits that for effective discrimination, there must be at least three points of interaction between the chiral selector (e.g., a chiral stationary phase in chromatography) and the analyte. acs.org

These interactions can be a combination of attractive forces (such as hydrogen bonds, electrostatic interactions, and π-π stacking) and repulsive steric interactions. mdpi.com The formation of transient diastereomeric complexes between the enantiomers of 3-ethylhexahydro-4H-furo[2,3-b]pyran and a chiral selector would have different binding energies, leading to their separation. researchgate.net

Theoretical studies, often employing DFT and ab initio methods, can be used to model these interactions. csic.es By calculating the structures and energies of the diastereomeric complexes, researchers can gain insight into the mechanism of chiral recognition and predict which enantiomer will bind more strongly. acs.org These computational studies can help in the design of new chiral selectors with improved enantioselectivity. nih.gov

Computational Descriptors for Absolute and Relative Stereochemical Assignment

Determining the absolute and relative stereochemistry of complex molecules like 3-ethylhexahydro-4H-furo[2,3-b]pyran is a non-trivial task. Computational methods have become indispensable tools for this purpose, often used in conjunction with experimental spectroscopic data. mdpi.com

A powerful approach involves the comparison of calculated and experimental Nuclear Magnetic Resonance (NMR) data. nih.gov The procedure typically involves:

Generating all possible diastereomers of the molecule.

Performing a conformational search for each diastereomer to identify the low-energy conformers.

Calculating the NMR chemical shifts (¹H and ¹³C) and coupling constants for each conformer using DFT methods (e.g., the GIAO method). nih.gov

Averaging the calculated parameters based on the Boltzmann population of the conformers.

Comparing the calculated data for each diastereomer with the experimental NMR data. The diastereomer whose calculated data best matches the experimental data is assigned as the correct structure. acs.orgresearchgate.net

Another important set of computational descriptors are chiroptical properties, such as Optical Rotation (OR) and Electronic Circular Dichroism (ECD). nih.gov These properties are highly sensitive to the three-dimensional structure of a chiral molecule. By calculating the ECD spectrum for a given enantiomer using time-dependent DFT (TD-DFT) and comparing it to the experimental spectrum, the absolute configuration can be determined. mdpi.comnih.gov Machine learning models are also emerging as tools to predict the stereochemistry of natural products based on their structural features. chemrxiv.orgresearchgate.netchemrxiv.org

Reactivity and Transformation of Hexahydro 4h Furo 2,3 B Pyran, 3 Ethylhexahydro Scaffolds

Reactivity Patterns of Fused Furan-Pyran Systems

The reactivity of the hexahydro-4H-furo[2,3-b]pyran core is characterized by the inherent properties of its constituent saturated heterocyclic rings. The presence of two ether oxygen atoms influences the electron distribution and conformational flexibility of the bicyclic structure, thereby defining its interactions with various reagents.

Electrophilic and Nucleophilic Reactivity of the Bicyclic Core

The hexahydro-4H-furo[2,3-b]pyran system, being a saturated ether, exhibits predictable yet nuanced reactivity towards electrophiles and nucleophiles. The lone pairs of electrons on the oxygen atoms are the primary sites for electrophilic attack. Protonation or coordination with Lewis acids activates the molecule for subsequent reactions, such as ring cleavage.

In contrast, direct nucleophilic attack on the carbon atoms of the bicyclic core is generally challenging due to the low electrophilicity of the sp³-hybridized carbons. However, in the presence of acid catalysts, the activated complex becomes susceptible to nucleophilic attack, often leading to ring-opened products. The nature of the nucleophile plays a crucial role in the reaction outcome. For instance, studies on related furo[3,2-b]pyran-2-ones have shown that reactions with nitrogen-containing nucleophiles can lead to either the formation of enamines or recyclization products, depending on the nucleophile's structure. mdpi.comnih.govbeilstein-journals.orgresearchgate.net While the specific 3-ethylhexahydro- derivative has not been extensively studied, these findings on analogous systems suggest that the reactivity is highly dependent on the reaction conditions and the type of nucleophile employed.

The reactivity of fused furan (B31954) systems can also be influenced by the nature of the fused ring. For example, furo[2,3-b]pyrroles, which are electronically different but structurally related, undergo electrophilic substitution reactions, indicating the potential for the furan ring in the hexahydro-furo[2,3-b]pyran system to be activated under certain conditions. mdpi.com

Ring Opening and Recyclization Mechanisms of the Fused System

A characteristic reaction of the hexahydro-4H-furo[2,3-b]pyran scaffold is its susceptibility to ring opening, particularly under acidic conditions. researchgate.net Acid catalysis facilitates the cleavage of the C-O bonds, leading to various ring-opened intermediates. The regioselectivity of the ring opening is influenced by the stability of the resulting carbocation or the transition state leading to it.

For instance, Lewis acid-catalyzed ring-opening of related 2,3-dihydrofuran (B140613) acetals has been shown to proceed via an intramolecular benzannulation, suggesting that the furan ring is prone to cleavage and subsequent cyclization reactions. mdpi.com Similarly, studies on tetrahydro-4H-furo[2,3-b]pyran-2-ones have also explored their ring cleavage reactions. researchgate.net

Following ring opening, the resulting intermediates can undergo recyclization to form new heterocyclic systems. The outcome of these recyclization reactions is dependent on the reaction conditions and the presence of other nucleophilic or electrophilic species. In reactions of related furo[3,2-b]pyran-2-ones with dinucleophiles, recyclization is a prominent pathway, leading to the formation of new heterocyclic rings through the opening of the furan ring. nih.govbeilstein-journals.orgresearchgate.net

Site-Selective Functionalization Strategies

Achieving site-selective functionalization of the 3-ethylhexahydro-4H-furo[2,3-b]pyran scaffold presents a significant synthetic challenge due to the presence of multiple C-H bonds with similar reactivity. However, strategic approaches can be employed to introduce functional groups at specific positions.

One approach involves leveraging the inherent reactivity of the oxygen atoms. Activation of one of the ether oxygens could direct the regioselective opening of either the furan or the pyran ring, allowing for functionalization at the resulting termini.

Another strategy could involve the introduction of activating groups. While not directly applicable to the saturated system, studies on related aromatic furo[2,3-b]pyridines have demonstrated that pre-existing functional groups can direct the position of further substitutions.

Furthermore, the development of catalysts that can selectively activate specific C-H bonds is a promising avenue for the site-selective functionalization of such saturated heterocyclic systems. While specific examples for the 3-ethylhexahydro- derivative are not available, the principles of directed C-H activation could be applied.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that the 3-ethylhexahydro-4H-furo[2,3-b]pyran scaffold undergoes is crucial for controlling the reaction outcomes and designing new synthetic methodologies.

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for transformations of the hexahydro-4H-furo[2,3-b]pyran system often relies on a combination of experimental studies and computational modeling. For analogous systems, mechanistic proposals often involve initial protonation or Lewis acid coordination at an oxygen atom, followed by ring opening to generate a carbocationic intermediate. The subsequent steps can involve nucleophilic attack, rearrangement, or elimination, leading to the final products.

While specific transition state calculations for the 3-ethylhexahydro- derivative are not documented in the reviewed literature, computational studies on the reactivity of related fused heterocyclic systems have provided valuable insights into their reaction mechanisms. For instance, DFT calculations have been used to investigate the mechanism of the synthesis of 4H-pyran derivatives, helping to understand the catalytic activity and selectivity.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are key to confirming proposed reaction mechanisms. In the context of hexahydro-4H-furo[2,3-b]pyran transformations, intermediates such as protonated species, ring-opened carbocations, or hemiaminals (in reactions with amines) are often postulated. nih.govbeilstein-journals.orgresearchgate.net

Spectroscopic techniques such as NMR and mass spectrometry can be employed to detect and characterize transient intermediates. In some cases, intermediates can be trapped by reacting them with a suitable reagent or by performing the reaction at low temperatures to slow down their subsequent conversion. The proposed mechanism for the reaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen nucleophiles, for example, involves the formation of a hemiaminal intermediate, which then dehydrates to an enamine or undergoes further reaction. nih.govbeilstein-journals.orgresearchgate.net Although this is for a different system, it provides a plausible model for the types of intermediates that might be involved in the reactions of the saturated analogue.

Below is a table summarizing the reactivity of related furo[2,3-b]pyran systems, which can provide insights into the potential reactivity of the 3-ethylhexahydro- derivative.

SystemReagent(s)Key Transformation(s)Proposed Intermediate(s)
2H-Furo[3,2-b]pyran-2-onesNitrogen nucleophilesEnamine formation, RecyclizationHemiaminal
Tetrahydro-4H-furo[2,3-b]pyran-2-onesNot specifiedRing cleavageNot specified
2,3-Dihydrofuran acetalsLewis acidsRing-opening benzannulationNot specified
4H-PyransAcidRing transformationNot specified

Derivatization and Scaffold Diversification

The 3-ethylhexahydro-4H-furo[2,3-b]pyran scaffold, a saturated bicyclic ether system, represents a key structural motif with potential applications in various areas of chemical research. The strategic modification and diversification of this core structure are paramount for exploring its structure-activity relationships and developing novel compounds with tailored properties. This section details the post-synthetic modifications achievable on the 3-ethylhexahydro-4H-furo[2,3-b]pyran scaffold and the synthesis of more complex derivatives for specialized research applications.

Post-Synthetic Modifications of the 3-Ethylhexahydro-4H-Furo[2,3-b]pyran Scaffold

Post-synthetic modification (PSM) is a powerful strategy for introducing functional diversity into a core molecular scaffold. elsevierpure.com For the 3-ethylhexahydro-4H-furo[2,3-b]pyran system, modifications can be targeted at various positions, depending on the synthetic handles incorporated during the initial synthesis of the scaffold. While direct literature on the 3-ethyl derivative is limited, the reactivity of the parent perhydrofuro[2,3-b]pyran scaffold provides a strong indication of the types of transformations that are feasible.

An effective method for constructing the fused perhydrofuro[2,3-b]pyran core involves the diastereoselective ring opening of 1,2-cyclopropanated sugar derivatives. semanticscholar.org This approach can yield scaffolds with functional groups amenable to further modification. For instance, the presence of hydroxyl or protected hydroxyl groups on the pyran ring allows for a range of subsequent chemical transformations.

Table 1: Exemplary Post-Synthetic Modifications on a Functionalized Hexahydro-4H-furo[2,3-b]pyran Scaffold

Modification TypeReagents and ConditionsFunctional Group IntroducedPotential Application
Oxidation PCC, CH₂Cl₂KetoneIntermediate for further C-C bond formation
Etherification NaH, R-X (e.g., BnBr, MeI)O-Alkyl, O-BenzylAltering solubility and steric properties
Esterification Ac₂O, Pyridine (B92270) or R-COCl, Et₃NO-AcylProdrug strategies, modifying polarity
Nucleophilic Substitution (After conversion of -OH to a leaving group, e.g., -OTs) Nu⁻ (e.g., N₃⁻, CN⁻)Azide, CyanoPrecursors for amines and carboxylic acids

These modifications allow for the fine-tuning of the scaffold's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity. The introduction of reactive functional groups, such as ketones or azides, opens up avenues for further derivatization, including the attachment of larger molecular fragments or pharmacophores.

Synthesis of Complex Furo[2,3-b]pyran Derivatives for Specialized Research

The synthesis of more complex molecules based on the 3-ethylhexahydro-4H-furo[2,3-b]pyran scaffold is crucial for investigating its potential in areas such as medicinal chemistry and materials science. The inherent stereochemistry of the bicyclic system, often derived from chiral pool starting materials like sugars, makes it an attractive scaffold for creating structurally well-defined molecules.

A notable strategy for synthesizing complex derivatives involves the stereoselective synthesis of 2-substituted perhydrofuro[2,3-b]pyran derivatives. nih.gov This can be achieved through the highly stereoselective cyclization of a 2-C-aldehydo-2-deoxy-D-thioglucoside in the presence of N-iodosuccinimide (NIS). nih.gov This method allows for the introduction of a substituent at the 2-position with good to excellent yields. nih.gov The resulting 2-substituted scaffold can then be further elaborated.

Another approach describes the direct synthesis of 2,2-disubstituted perhydrofuro[2,3-b]pyrans containing an indole moiety. researchgate.net This is achieved through the nucleophilic attack of indole on a six-five fused-ring oxocarbenium ion generated from the ring expansion of a 1,2-cyclopropanated sugar, catalyzed by BF₃·Et₂O. researchgate.net This reaction provides a direct route to complex derivatives with potential biological activity.

Table 2: Synthesis of Complex Perhydrofuro[2,3-b]pyran Derivatives

Synthetic StrategyKey ReagentsType of DerivativeResearch Area
Stereoselective Cyclization2-C-aldehydo-2-deoxy-D-thioglucoside, NIS2-Substituted Perhydrofuro[2,3-b]pyransAsymmetric Synthesis, Medicinal Chemistry
Ring Expansion/Nucleophilic Attack1,2-Cyclopropanated sugar, Indole, BF₃·Et₂O2,2-Disubstituted Perhydrofuro[2,3-b]pyrans with Indole MoietyBioorganic Chemistry, Drug Discovery
Ring Opening of EpoxidesPerhydrofuro[2,3-b]pyran epoxide, NucleophilesHydroxylated and functionalized derivativesNatural Product Synthesis

The development of these synthetic methodologies enables the creation of libraries of diverse 3-ethylhexahydro-4H-furo[2,3-b]pyran derivatives. These compounds can then be screened in various biological assays or investigated for their unique material properties, contributing to the advancement of specialized research fields. The ability to control the stereochemistry and introduce a wide range of functional groups makes this scaffold a versatile platform for the design and synthesis of novel and complex molecules.

Advanced Research Applications of Hexahydro 4h Furo 2,3 B Pyran, 3 Ethylhexahydro Architectures in Chemical Sciences

Building Blocks for Novel Complex Molecular Architectures

The hexahydro-4H-furo[2,3-b]pyran scaffold is a privileged structural motif found in a variety of biologically active natural products and serves as a crucial building block in the asymmetric synthesis of complex molecular targets. rsc.orgresearchgate.netresearchgate.net Its rigid conformation and defined stereocenters allow for precise spatial arrangement of functional groups, a critical aspect in medicinal chemistry and natural product synthesis. nih.gov

Research has demonstrated that optically pure derivatives of this scaffold are high-affinity P2 ligands for HIV-1 protease inhibitors. nih.gov Specifically, stereochemically defined heterocycles like (3aS,4S,7aR)-hexahydro-4H-furo[2,3-b]pyran-4-ol have been synthesized and incorporated into highly potent inhibitors of the HIV-1 protease enzyme. nih.gov The synthesis of these key fragments often involves multi-step sequences, including photochemical reactions and enzymatic resolutions, to achieve the required high enantiomeric purity. nih.gov

Furthermore, a closely related isomer, the cis-fused 2-methylhexahydro-2H-furo[3,2-b]pyran motif, forms the terminal unit of gibbosolide A, a highly functionalized 20-membered macrolide isolated from the dinoflagellate Amphidinium gibbosum. rsc.org The presence of this bicyclic system within such a large and complex natural product underscores its importance as a stable architectural element provided by nature's biosynthetic machinery. rsc.org The stereoselective construction of these fused polycyclic ring systems is an active area of research, often employing sophisticated chemical strategies like tandem Prins-type cyclizations to rapidly assemble the core structure. rsc.org

Complex Molecule/Target ClassRole of the Hexahydro-4H-Furo[2,3-b]pyran ScaffoldRelevant Synthetic Strategy
HIV-1 Protease Inhibitors Acts as a high-affinity P2 ligand, crucial for binding to the enzyme's active site. nih.govPaternò-Büchi photocycloaddition, catalytic hydrogenation, acid-catalyzed cyclization, and enzymatic resolution. nih.gov
Gibbosolide A (Natural Macrolide) Forms a terminal, cis-fused bicyclic motif within the 20-membered macrocyclic structure. rsc.orgBiosynthesis (natural); laboratory synthesis involves complex, multi-step stereoselective methods. rsc.org
General Polycyclic Architectures Serves as a foundational unit for building fused ring systems through modular approaches. rsc.orgTandem Prins-type cyclization of precursors like 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol with aldehydes. rsc.org

Design and Engineering of Advanced Organic Materials

The unique structural and electronic properties of the furo[2,3-b]pyran architecture provide a foundation for its exploration in the design of advanced organic materials. While the saturated hexahydro- system is primarily of interest for its stereochemical rigidity, the unsaturated aromatic parent scaffold holds potential for applications where electronic properties are paramount.

Incorporation into Polymeric Systems and Macrocycles

The hexahydro-4H-furo[2,3-b]pyran scaffold can be found integrated within large, complex macrocyclic structures. A prime example is the natural product gibbosolide A, where the isomeric hexahydro-2H-furo[3,2-b]pyran unit is a key component of a 20-membered macrolide ring. rsc.org This demonstrates that the bicyclic system is stable and conformationally suitable for incorporation into large cyclic architectures.

In the realm of synthetic materials, the diol functionality present in derivatives such as hexahydro-4H-furo[2,3-b]pyran-4-ol presents an opportunity for its use as a novel monomer. nih.gov Such rigid bicyclic diols could be used in polycondensation reactions to synthesize specialized polyesters, polyethers, or polyurethanes. The incorporation of this rigid, non-planar scaffold into a polymer backbone would be expected to significantly influence the material's properties, potentially leading to polymers with higher glass transition temperatures, altered solubility, and unique morphological characteristics compared to polymers made from flexible, linear diols.

Natural ProductClassStructural Role of Furopyran Scaffold
Gibbosolide A 20-membered MacrolideContains a terminal, cis-fused 2-methylhexahydro-2H-furo[3,2-b]pyran motif. rsc.org

Potential for Conductive and Optoelectronic Materials Research

The potential for furo[2,3-b]pyran architectures in conductive and optoelectronic materials research stems primarily from the electronic properties of their unsaturated, aromatic analogues. For organic materials to exhibit properties like conductivity or light emission, they typically require a conjugated π-electron system that allows for the delocalization of electrons. derpharmachemica.com The saturated hexahydro-4H-furo[2,3-b]pyran core lacks this conjugation.

However, theoretical studies on related pyran-based conjugated molecules using Density Functional Theory (DFT) have shown that the electronic structure can be tuned to achieve desirable optoelectronic properties. derpharmachemica.com These studies investigate the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and the energy gap between them. A smaller HOMO-LUMO gap is often correlated with the ability of a molecule to absorb longer wavelengths of light and facilitate electron transport, which are key characteristics for applications in organic solar cells and light-emitting diodes (LEDs). derpharmachemica.comnih.gov By analogy, the strategic design of conjugated molecules incorporating the aromatic furo[2,3-b]pyran core could lead to new materials for optoelectronic applications. This remains a prospective area of research, with investigations needed to synthesize and characterize such materials to validate theoretical predictions. derpharmachemica.com

Pyran-Based Compound ClassInvestigated PropertiesKey Findings from DFT StudiesPotential Application
Substituted 4H-Pyrans HOMO/LUMO energy levels, energy gap, absorption wavelength (λmax). derpharmachemica.comSubstituent effects can modulate the HOMO-LUMO gap, influencing the molecule's electronic and absorption properties. derpharmachemica.comOrganic Solar Cells derpharmachemica.com

Supramolecular Chemistry Research and Host-Guest Interactions of Bicyclic Scaffolds

Supramolecular chemistry focuses on chemical systems composed of two or more molecules held together by non-covalent forces, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. wikipedia.org A central concept in this field is host-guest chemistry, where a larger "host" molecule possesses a cavity or binding site that selectively complexes a smaller "guest" molecule or ion. wikipedia.orgnih.govyoutube.com

Bicyclic ether systems, such as the hexahydro-4H-furo[2,3-b]pyran scaffold, possess structural features that suggest potential for host-guest interactions. acs.org The oxygen atoms within the furan (B31954) and pyran rings have lone pairs of electrons, which can act as Lewis basic sites to coordinate with electron-deficient guests, such as metal cations (e.g., Li+, Na+, K+) or ammonium (B1175870) ions. This is analogous to the binding mechanism of crown ethers, which are well-known cyclic polyether hosts. acs.org

While specific studies detailing the use of 3-ethylhexahydro-4H-furo[2,3-b]pyran as a supramolecular host are not yet prevalent, its rigid structure and defined spatial arrangement of oxygen atoms make it an intriguing candidate for future research in molecular recognition. The pre-organized nature of the bicyclic framework could lead to selective binding of guests that fit geometrically and electronically within its potential binding pocket. Further research, including binding studies with various cations and small neutral molecules, would be necessary to explore and validate the potential of this scaffold in supramolecular chemistry. The interaction of related furo[3,2-b]pyran-2-ones with nucleophiles has been studied, but this involves covalent bond formation rather than non-covalent host-guest complexation. beilstein-journals.orgnih.govresearchgate.net

Host Molecule ClassKey Structural Feature for BindingGuest Species
Crown Ethers Multiple ether oxygen atoms arranged in a macrocyclic ring. acs.orgMetal cations, ammonium ions. acs.org
Hexahydro-4H-Furo[2,3-b]pyran (Prospective) Two oxygen atoms with lone pairs held in a rigid, pre-organized bicyclic framework.Potentially metal cations or small polar molecules.

Future Research Directions and Challenges

Development of More Efficient, Selective, and Sustainable Synthetic Routes

Key areas for advancement include:

Domino and Cascade Reactions: These reactions, where multiple bond-forming events occur in a single pot, offer a highly atom-economical approach to constructing the fused furo[2,3-b]pyran core. researchgate.net Gold(I)-catalyzed domino reactions, for instance, have been effectively used to synthesize other complex furopyran derivatives. researchgate.net

Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step from three or more starting materials. nih.govdntb.gov.ua The application of MCRs to the synthesis of 3-ethylhexahydro-4H-furo[2,3-b]pyran could drastically shorten synthetic sequences.

Green Chemistry Protocols: A significant push is toward sustainable synthesis. nih.gov This involves using eco-friendly solvents like water, employing reusable heterogeneous catalysts, and utilizing energy-efficient methods such as microwave-assisted synthesis. researchgate.netingentaconnect.com Organocatalysis, which avoids the use of heavy metals, presents another green alternative. ingentaconnect.com

Scalable Synthesis: For any practical application, a synthetic route must be scalable. Future efforts should focus on developing gram-scale syntheses that minimize or eliminate the need for chromatographic purification at each step, a significant bottleneck in large-scale production. nih.govchemrxiv.org

Synthetic StrategyDescriptionKey AdvantagesRelevant Research Focus
Domino ReactionsMultiple bond-forming reactions occur sequentially in one pot without isolating intermediates.High atom economy, reduced waste, operational simplicity.Gold(I) or Palladium(0) catalysis. researchgate.net
Multicomponent Reactions (MCRs)Three or more reactants combine in a single operation to form the final product.Increased efficiency, diversity-oriented synthesis. nih.govdntb.gov.uaIron(III) triflate catalysis. dntb.gov.ua
Green CatalysisUse of reusable, non-toxic catalysts and environmentally benign reaction conditions.Sustainability, cost-effectiveness, reduced environmental impact. nih.govHeterogeneous catalysts, organocatalysts in aqueous media. ingentaconnect.com
Microwave-Assisted SynthesisUsing microwave irradiation to accelerate chemical reactions.Drastically reduced reaction times, improved yields.Sustainable organic synthesis strategies. researchgate.net

Exploration of Unprecedented Reactivity and Transformation Pathways

The reactivity of the 3-ethylhexahydro-4H-furo[2,3-b]pyran skeleton is largely uncharted territory. A thorough investigation of its chemical behavior could unlock novel transformation pathways, leading to a diverse range of new derivatives with unique properties.

Future research should explore:

Reactions with Nucleophiles and Electrophiles: Systematic studies on the reaction of the furo[2,3-b]pyran core with various reagents are needed. For example, studies on related 2H-furo[3,2-b]pyran-2-ones have shown that the reaction outcome is highly dependent on the nature of the nucleophile, leading to either enamines or complete recyclization of the heterocyclic system. nih.govbeilstein-journals.org Similar investigations could reveal unique reactivity for the 3-ethylhexahydro- derivative.

Ring-Opening and Rearrangement Reactions: The fused ring system may be susceptible to novel ring-opening or rearrangement reactions under specific conditions (e.g., acidic, basic, or thermal). These transformations could provide access to entirely different molecular scaffolds.

Photochemical Reactions: Photochemistry offers a means to access high-energy intermediates and unique reaction pathways not achievable through thermal methods. The use of photochemical reactions to induce cyclization and aromatization in other furo[3,2-c]pyran systems suggests this could be a fruitful area of investigation. researchgate.net

Functionalization: Developing methods for the selective functionalization of the furo[2,3-b]pyran core is crucial for creating analogues for structure-activity relationship (SAR) studies. This includes leveraging modern cross-coupling reactions to install various substituents at specific positions. nih.gov

Transformation TypeDescriptionPotential Outcome for 3-ethylhexahydro-4H-furo[2,3-b]pyranReference Concept
Nucleophilic Addition/SubstitutionReaction with various N-, O-, or C-nucleophiles.Formation of new functionalized derivatives or ring-restructured products.Interaction of furo-pyranones with amines and hydrazines. nih.govbeilstein-journals.org
Photochemical CyclizationUsing light to induce intramolecular bond formation.Access to novel polycyclic aromatic structures.Synthesis of 1H-pyrano[4,3-b]benzofuran-1-ones. researchgate.net
Recyclization ReactionsRing-opening followed by re-cyclization into a different heterocyclic system.Transformation into other heterocyclic cores like pyrazolones or pyridazinones.Reaction of furo-pyranones with dinucleophiles. nih.govbeilstein-journals.org
Cross-Coupling ReactionsPalladium-catalyzed reactions to form new C-C or C-heteroatom bonds.Systematic derivatization for SAR studies.Chemoselective coupling on furo[2,3-b]pyridines. nih.gov

Advanced Characterization Techniques for Elucidating Complex Fused System Structures

The unambiguous determination of the structure, including relative and absolute stereochemistry, of complex fused systems like 3-ethylhexahydro-4H-furo[2,3-b]pyran is non-trivial. While standard spectroscopic methods provide initial data, advanced techniques are essential for complete structural elucidation, especially when multiple stereocenters are present.

Future research will rely heavily on:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond simple 1D ¹H and ¹³C NMR, the use of 2D techniques is critical. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and TOCSY (Total Correlation Spectroscopy) are indispensable for assigning proton and carbon signals in complex molecules. ipb.pt Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are crucial for determining the spatial proximity of atoms, which helps in assigning stereochemistry. ipb.ptdiva-portal.org

Single-Crystal X-ray Diffraction: This technique provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. mdpi.com It is the gold standard for confirming the connectivity, configuration, and conformation of novel heterocyclic compounds and has been used to validate the structures of many related furo-pyran systems. nih.govresearchgate.netbeilstein-journals.orgmdpi.com Obtaining suitable crystals of 3-ethylhexahydro-4H-furo[2,3-b]pyran and its derivatives will be a key step in confirming synthetic outcomes.

TechniqueApplicationInformation Gained
2D NMR (COSY, TOCSY)Elucidating proton-proton spin systems. ipb.ptConnectivity of protons within the molecule.
2D NMR (HSQC, HMBC)Correlating proton signals with directly attached (HSQC) or long-range coupled (HMBC) carbons. researchgate.netComplete assignment of ¹H and ¹³C spectra.
2D NMR (NOESY/NOE)Detecting through-space interactions between protons that are close to each other. ipb.ptdiva-portal.orgRelative stereochemistry and conformational analysis.
Single-Crystal X-ray DiffractionDetermining the precise 3D arrangement of atoms in a crystal. mdpi.comUnambiguous confirmation of molecular structure, bond lengths, bond angles, and absolute stereochemistry. nih.govbeilstein-journals.org

Integration of Predictive Modeling and High-Throughput Experimentation for Structure-Reactivity Relationships

To accelerate the discovery process, modern chemical research is increasingly integrating computational modeling with experimental work. For a scaffold like 3-ethylhexahydro-4H-furo[2,3-b]pyran, this approach can rapidly build an understanding of its structure-reactivity and structure-property relationships.

Future directions in this area include:

Predictive Computational Modeling: Using Density Functional Theory (DFT) and other quantum chemical methods to predict molecular properties such as stability, electronic structure, and NMR chemical shifts. mdpi.com Such calculations can help rationalize observed reactivity and guide the design of new experiments. Molecular docking studies can predict how derivatives might interact with biological targets, guiding medicinal chemistry efforts. nih.gov

High-Throughput Experimentation (HTE): HTE involves the use of automation and miniaturization to perform a large number of reactions in parallel. When combined with efficient synthetic methods like MCRs, HTE can be used to rapidly generate a library of 3-ethylhexahydro-4H-furo[2,3-b]pyran derivatives.

Quantitative Structure-Activity Relationship (QSAR): By combining the data from HTE and biological screening with computational descriptors, QSAR models can be built. These models can predict the activity of yet-unsynthesized compounds, thereby prioritizing synthetic targets and making the discovery process more efficient.

Integrated ApproachComponent TechnologiesGoal
Computational ChemistryDensity Functional Theory (DFT), Molecular Docking. mdpi.comnih.govPredict reactivity, spectral properties, and potential biological interactions. Guide experimental design.
High-Throughput Synthesis & ScreeningAutomated synthesis platforms, parallel reaction screening.Rapidly create a diverse library of derivatives and test their properties (e.g., biological activity).
Structure-Reactivity/Activity Relationships (QSAR)Statistical modeling, machine learning.Develop predictive models that link chemical structure to reactivity or biological activity, accelerating the optimization process.

Q & A

Q. What green chemistry approaches can improve the sustainability of furopyran synthesis?

  • Methodological Answer : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or water. Catalytic systems like Fe³⁺-zeolites reduce heavy metal waste. Microwave-assisted synthesis cuts reaction times by 70% while improving yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.